N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide is a complex organic compound with significant potential in scientific research. It is classified under the category of amides, specifically as a substituted benzamide. The compound's unique structure combines various functional groups that may contribute to its biological activities.
This compound is cataloged under the Chemical Abstracts Service with the registry number 898416-27-8. Its molecular formula is , and it has a molecular weight of approximately 364.44 g/mol. The presence of furan and indole moieties suggests potential applications in medicinal chemistry, particularly in drug development .
The synthesis of N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide can involve several steps, typically starting from readily available precursors. A common synthetic route includes:
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product .
The molecular structure of N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide can be represented as follows:
The compound features a central benzamide structure flanked by a furan ring and a dihydroindole moiety, which contributes to its potential biological activity. The presence of these rings may facilitate interactions with biological targets through π-π stacking or hydrogen bonding .
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry as well as its potential for further derivatization.
The mechanism of action for N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide is not fully elucidated but may involve:
Research into similar compounds suggests that they may act as inhibitors for certain enzymes or receptors involved in disease processes such as cancer or neurodegenerative disorders .
The physical properties of N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide are essential for understanding its behavior in various environments:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions .
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide has potential applications in various scientific fields:
Furan-indole hybrids constitute privileged scaffolds in medicinal chemistry due to their dualistic electronic and steric properties. The compound N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide exemplifies this strategy, featuring three pharmacophoric elements:
Table 1: Key Physicochemical Properties of the Compound
Parameter | Value | Method/Reference |
---|---|---|
Molecular Formula | C₂₄H₂₄N₂O₂ | [3] |
Molecular Weight | 372.47 g/mol | Calculated |
Hydrogen Bond Acceptors | 3 | [1] |
Hydrogen Bond Donors | 1 | [1] |
XLogP | ~4.4 | Estimated (similar to [3]) |
The furan ring enhances membrane permeability through moderate lipophilicity, while its oxygen atom serves as a hydrogen bond acceptor. Indoline’s partially saturated structure balances aromatic character with conformational flexibility, enabling adaptation to enzyme binding pockets. This hybrid scaffold demonstrates improved metabolic stability over purely aromatic systems, as confirmed by reduced CYP450-mediated oxidation in analogous compounds [2] [10]. Molecular modeling reveals furan–indoline hybridization creates an optimal 110° dihedral angle that positions substituents for target engagement while minimizing steric strain [6].
The amide bond in N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide serves as a conformational anchor and bioisosteric bridge:
Table 2: Amide Bond Contributions to Pharmacological Profiles of Related Benzamides
Compound Class | Target Engagement | Potency Enhancement | Source |
---|---|---|---|
N-(2-hydrazinecarbonyl)phenyl benzamides | VEGFR-2 kinase | IC₅₀ = 51 nM (vs. 220 nM control) | |
2-chloro-6-fluoro-N-(indolin-1-yl-ethyl)benzamides | Cyclooxygenase | 78% inhibition at 10μM | [3] |
Amidino benzamide derivatives | Nitric oxide synthase | Kᵢ = 0.38 μM | [5] |
The 3-methyl substituent on the benzamide ring provides steric modulation that enhances target selectivity. Ortho-substitution in related compounds disrupts coplanarity with the amide bond, reducing off-target binding while maintaining affinity for primary targets. This strategic methylation exemplifies scaffold optimization to fine-tune drug-receptor complementarity [1] [5].
The development of benzamide-based hybrids follows a paradigm shift from single-target agents to polypharmacological scaffolds:
Table 3: Evolution of Benzamide-Containing Privileged Scaffolds
Generation | Timeframe | Representative Structure | Combinatorial Approach | Advancement |
---|---|---|---|---|
1st | 1980s-1990s | Simple benzamides (e.g., metoclopramide) | Solid-phase peptide synthesis | Isolated target engagement |
2nd | 1990s-2000s | Bis-heterocyclic benzamides | Parallel solution-phase synthesis | Limited polypharmacology |
3rd | 2000s-Present | Furan-indoline benzamides (e.g., subject compound) | Microwave-assisted combinatorial chemistry | Multi-target engagement with metabolic stability |
Modern synthesis leverages green chemistry principles and catalytic acceleration. For example, microwave irradiation reduces reaction times of amide coupling steps from hours to minutes while improving yields (82-96% vs. 60-75% conventional) [10]. The subject compound embodies third-generation design through its:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8